2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2S2.ClH/c1-8(2)20-6-5-9-11(7-20)24-16(13(9)14(18)21)19-15(22)10-3-4-12(17)23-10;/h3-4,8H,5-7H2,1-2H3,(H2,18,21)(H,19,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZOKEHICGPJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(S3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thieno[2,3-c]pyridine core with a 5-bromothiophene moiety and two carboxamide functional groups. The presence of these functional groups suggests significant interaction potential with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrN₃O₂S |
| Molecular Weight | 396.38 g/mol |
| CAS Number | 1215633-50-3 |
| Melting Point | Not available |
| Biological Activity | Antiproliferative, Antimicrobial |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cellular Processes : Compounds with thiophene rings often exhibit antimicrobial properties by disrupting cellular processes. The carboxamide groups may enhance interactions with biological systems, potentially leading to inhibition of tumor cell proliferation.
- Platelet Aggregation Inhibition : Similar compounds have been shown to inhibit platelet aggregation, which is crucial in preventing thrombosis and related conditions. This activity may be relevant for cardiovascular applications.
Antiproliferative Activity
A study assessing the antiproliferative effects of similar thieno[2,3-c]pyridine derivatives demonstrated significant activity against various cancer cell lines. The compound was tested against a panel of cancer cell lines and showed IC₅₀ values ranging from 1.1 to 4.7 μM, indicating potent inhibitory effects on cancer cell growth .
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit broad-spectrum antimicrobial activity. The specific compound under investigation has shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli , suggesting its utility in treating infections .
Case Studies
- In Vivo Studies : In rodent models, compounds structurally similar to the one were administered to evaluate their effects on tumor metastasis. Results indicated a significant reduction in pulmonary metastasis when treated with these compounds .
- Cell Cycle Analysis : The impact on cell cycle progression was evaluated using flow cytometry, revealing that the compound induces G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation .
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Site
The bromine atom at the 5-position of the thiophene ring serves as a primary site for nucleophilic substitution reactions. This reactivity is critical for introducing new functional groups or modifying the compound’s electronic profile.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, boronic acid, base (e.g., K₂CO₃), 80–100°C | Forms biaryl derivatives via cross-coupling | |
| Buchwald-Hartwig Amination | Pd catalyst, ligand, amine, 90–120°C | Introduces amine substituents |
Example Reaction:
This reaction enables the synthesis of analogues with enhanced pharmacokinetic properties.
Hydrolysis of Carboxamide Groups
The carboxamide moieties undergo hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | Converts carboxamide to carboxylic acid | |
| Basic Hydrolysis | NaOH (2M), 60°C, 8h | Generates carboxylate salts |
Mechanistic Insight:
The hydrolysis proceeds via protonation of the amide oxygen (acidic) or nucleophilic attack by hydroxide ions (basic), forming intermediates that collapse to release ammonia/amine and the corresponding acid.
Reduction of the Tetrahydrothienopyridine Core
The tetrahydrothienopyridine ring can undergo further reduction to modify its saturation state, impacting conformational flexibility.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, ethanol, 25°C | Saturates double bonds in the pyridine ring |
Example Reaction:
This reaction enhances the compound’s stability in biological environments.
Reactivity of the Thiophene Ring
The thiophene moiety participates in electrophilic substitution reactions, particularly at the α-positions relative to the sulfur atom.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Introduces nitro groups at the 3-position | |
| Sulfonation | H₂SO₄, 50°C | Adds sulfonic acid groups |
Key Consideration:
Electrophilic substitution is sterically hindered by the bulky isopropyl group, directing reactivity to less hindered positions .
Amide Bond Functionalization
The carboxamide groups can be modified via alkylation or acylation to alter solubility or target specificity.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Alkylation | R-X, K₂CO₃, DMF, 60°C | Produces N-alkylated derivatives | |
| Acylation | AcCl, pyridine, 0°C | Forms N-acetylated products |
Example Application:
Alkylation with methyl iodide enhances lipophilicity, improving blood-brain barrier penetration.
Salt Formation and pH-Dependent Stability
The hydrochloride salt undergoes reversible dissociation in aqueous media, influencing solubility and bioavailability.
| Condition | Behavior | Reference |
|---|---|---|
| pH < 2 | Stable protonated form | |
| pH 7–8 | Partial deprotonation, precipitation |
Implication:
Formulation strategies must account for pH-dependent solubility to ensure consistent pharmacokinetics.
Q & A
Q. How can researchers determine the purity and stability of this compound under varying experimental conditions?
- Methodological Answer: Purity can be assessed via reverse-phase HPLC using a C18 column (e.g., 70:30 acetonitrile/water mobile phase, UV detection at 254 nm). Stability studies should include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition temperatures and phase transitions. For hydrolytic stability, conduct accelerated degradation studies in acidic/basic buffers (pH 1–12) at 40–60°C, followed by LC-MS analysis .
Q. What solvent systems are optimal for synthesizing or recrystallizing this compound?
- Methodological Answer: Perform solubility screens in polar aprotic solvents (e.g., DMF, DMSO) and non-polar solvents (e.g., ethyl acetate, hexane). For recrystallization, use a mixed solvent system (e.g., dichloromethane/methanol) with gradual cooling to 4°C. Solvent selection should align with Hansen solubility parameters to minimize impurities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Refer to safety data sheets (SDS) for hazard classification (e.g., acute toxicity, mutagenicity). Implement spill containment measures and waste disposal per Chemical Hygiene Plan guidelines, emphasizing inert gas/vacuum line use for solvent removal .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing this compound?
- Methodological Answer: Apply density functional theory (DFT) to model intermediates and transition states (e.g., bromothiophene coupling reactions). Use reaction path search algorithms (e.g., GRRM) to identify low-energy pathways. Validate with experimental kinetic data (e.g., Arrhenius plots) to refine activation barriers .
Q. How should researchers resolve contradictions in bioactivity data across different assay conditions?
- Methodological Answer: Conduct multivariate statistical analysis (e.g., PCA or PLS regression) to isolate variables (e.g., pH, temperature) affecting bioactivity. Replicate assays with controlled batch-to-batch consistency (e.g., HPLC purity >98%) and standardized cell lines. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies improve yield in multi-step syntheses involving thienopyridine intermediates?
- Methodological Answer: Optimize using Design of Experiments (DoE) to screen factors (e.g., catalyst loading, reaction time). For example, a Box-Behnken design can identify interactions between temperature (60–100°C) and solvent polarity. Use inline FTIR to monitor intermediate formation and terminate reactions at >90% conversion .
Q. How can heterogeneous vs. homogeneous catalysis impact the stereochemical outcome of this compound?
- Methodological Answer: Compare immobilized catalysts (e.g., Pd/C) vs. homogeneous catalysts (e.g., Pd(PPh₃)₄) in coupling reactions. Analyze enantiomeric excess via chiral HPLC (e.g., Chiralpak IA column). Use kinetic isotope effects (KIEs) and Eyring plots to elucidate mechanistic differences in stereocontrol .
Q. What analytical techniques best characterize degradation products under oxidative stress?
Q. How do researchers address scale-up challenges from milligram to gram-scale synthesis?
- Methodological Answer: Conduct mixing sensitivity analysis (e.g., Reynolds number calculations) to avoid mass transfer limitations. Use continuous-flow reactors for exothermic steps (e.g., bromothiophene acylation) with real-time PAT (process analytical technology). Optimize crystallization via anti-solvent addition rate control to prevent agglomeration .
Data Contradiction & Validation
Q. How to validate conflicting computational predictions about the compound’s binding affinity?
- Methodological Answer:
Perform ensemble docking (e.g., AutoDock Vina with multiple protein conformations) and compare with free-energy perturbation (FEP) calculations. Validate via isothermal titration calorimetry (ITC) to measure binding constants experimentally. Cross-reference with crystal structures (if available) to resolve docking pose discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
